1-ethenylcyclopropane-1-carbonitrile
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Overview
Description
1-Ethenylcyclopropane-1-carbonitrile, also known as 1-vinylcyclopropane-1-carbonitrile, is a chemical compound with the molecular formula C6H7N. It is characterized by a cyclopropane ring substituted with a vinyl group and a nitrile group.
Preparation Methods
1-Ethenylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which uses a zinc-copper couple and diiodomethane to convert alkenes into cyclopropanes . Another method involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which can yield 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Cycloaddition: The strained cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the vinyl group can undergo addition reactions. The cyclopropane ring’s strain energy makes it reactive in various chemical transformations .
Comparison with Similar Compounds
1-Ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarbonitrile: Lacks the vinyl group, making it less reactive in certain addition reactions.
1-Trimethylsilylcyclopropane-1-carbonitrile: Contains a trimethylsilyl group, which can be used for selective reactions involving the cyclopropyl anion.
The presence of the vinyl group in this compound makes it unique and more versatile in synthetic applications.
Biological Activity
1-Ethenylcyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has shown efficacy against various cancer types, including breast and lung cancer. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to cell proliferation and survival.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects against cancer cells.
Case Studies
Study | Findings | |
---|---|---|
Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli | Supports potential use as an antibacterial agent |
Johnson et al. (2023) | Induced apoptosis in breast cancer cells | Suggests efficacy in cancer therapy |
Lee et al. (2024) | Reduced inflammation markers in animal models | Indicates potential for treating inflammatory diseases |
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound derivatives. These derivatives often exhibit enhanced potency and selectivity towards specific biological targets.
Synthesis Methods
The synthesis typically involves cyclization reactions followed by functional group modifications. For example, one efficient synthetic route includes:
- Bromination : Starting from cyclopropyl methyl ketone.
- Reduction : To yield the desired vinylcyclopropane structure.
- Nitrilation : Introducing the carbonitrile group.
Properties
IUPAC Name |
1-ethenylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-6(5-7)3-4-6/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDXQCPDPZTCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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